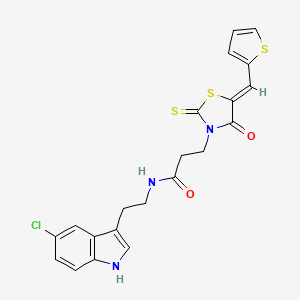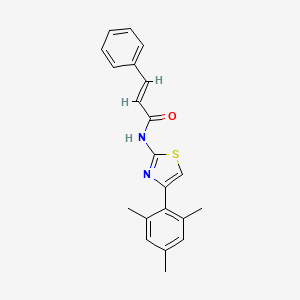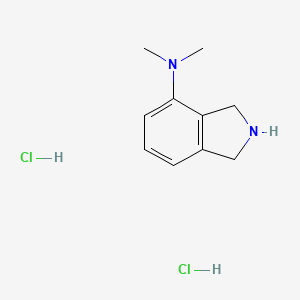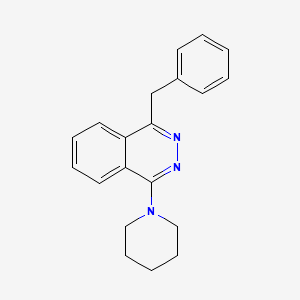![molecular formula C24H32N4O5S B2749673 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH032-OH es un ligando funcionalizado de la proteína de von Hippel-Lindau (VHL), que forma parte del complejo de ligasa de ubiquitina E3. Este compuesto se utiliza ampliamente en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas bifuncionales diseñadas para inducir la degradación de proteínas diana por el sistema ubiquitina-proteasoma .
Mecanismo De Acción
VH032-OH funciona uniéndose a la proteína VHL, que forma parte del complejo de ligasa de ubiquitina E3. Esta unión facilita el reclutamiento de proteínas diana al sistema ubiquitina-proteasoma, lo que lleva a su ubiquitinación y posterior degradación. Los objetivos moleculares y las vías implicadas incluyen la vía del factor inducible por hipoxia (HIF), donde VHL juega un papel crucial en la regulación de la estabilidad de las proteínas HIF .
Análisis Bioquímico
Biochemical Properties
VH032-OH plays a significant role in biochemical reactions as it is a ligand for the von Hippel-Lindau (VHL) E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Cellular Effects
The cellular effects of VH032-OH are primarily related to its role as a VHL ligand. It has been reported that VH032-OH can increase the intracellular level of VHL . This occurs via protein stabilization of VHL isoforms and not via changes in transcript levels . Increased VHL levels upon VH298 treatment resulted in turn to reduced levels of HIF-1α protein .
Molecular Mechanism
The molecular mechanism of VH032-OH is closely tied to its function as a VHL ligand. The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VH032-OH, as a VHL ligand, can be connected to the ligand for protein by a linker to form PROTACs .
Metabolic Pathways
As a VHL ligand, it is likely involved in the ubiquitin-proteasome pathway
Transport and Distribution
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system .
Subcellular Localization
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system , which could potentially influence its localization within the cell.
Métodos De Preparación
La síntesis de VH032-OH implica varios pasos, incluida la protección de grupos funcionales, reacciones de acoplamiento y pasos de desprotección. Una ruta sintética común incluye el uso de N-Boc-L-4-hidroxiprolina como material de partida. Los pasos clave incluyen:
- Protección del grupo hidroxilo.
- Acoplamiento con una amina bencílica.
- Arilación del anillo de 4-metiltiazol utilizando catalizadores de paladio como Pd(OAc)2 o Pd-PEPPSI-IPr.
- Desprotección de los grupos amino e hidroxilo .
Los métodos de producción industrial para VH032-OH no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimizaciones para el escalado y la mejora del rendimiento.
Análisis De Reacciones Químicas
VH032-OH experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos en condiciones específicas.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Aplicaciones Científicas De Investigación
VH032-OH se utiliza ampliamente en la investigación científica, particularmente en el desarrollo de PROTAC. Estas aplicaciones incluyen:
Química: Se utiliza como bloque de construcción para sintetizar PROTAC que se dirigen a proteínas específicas para su degradación.
Biología: Se emplea en estudios para comprender las interacciones proteína-proteína y el sistema ubiquitina-proteasoma.
Medicina: Se investiga para posibles aplicaciones terapéuticas en el direccionamiento de proteínas relacionadas con enfermedades para su degradación.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Comparación Con Compuestos Similares
VH032-OH se compara con otros ligandos de VHL como VH032, VH101 y VH298. Estos compuestos comparten estructuras similares pero difieren en sus afinidades de unión y grupos funcionales. VH032-OH es único debido a su grupo hidroxilo terminal, que permite la conjugación rápida con varios enlaces, lo que lo convierte en un bloque de construcción versátil para el desarrollo de PROTAC .
Compuestos similares incluyen:
- VH032
- VH101
- VH298
Estos compuestos se utilizan en aplicaciones similares, pero pueden tener diferentes propiedades y eficiencias en el direccionamiento de proteínas específicas .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVZPHLQIBKHX-LVCYWYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)
![4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile](/img/structure/B2749607.png)


![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)
![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)
